N-cyclopropyl-3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]propanamide
Description
N-cyclopropyl-3-(4-methoxyphenyl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a synthetic propanamide derivative characterized by a cyclopropylamine group, a 4-methoxyphenyl substituent, and a thiophen-2-yl moiety. Its molecular formula is inferred as C₂₀H₂₄N₂O₂S, with a molecular weight of approximately 364.5 g/mol.
Properties
IUPAC Name |
N-cyclopropyl-3-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-5,9-10,14,16H,6-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSOPUBEVUMPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features of the target compound and analogs from the provided evidence:
Key Observations:
Substituent Diversity :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., propyl in compounds) due to reduced oxidative metabolism .
- The 4-methoxyphenyl group is shared with Formoterol-related compounds (), which are β₂-adrenergic agonists. This substituent likely contributes to lipophilicity and receptor binding via π-π interactions .
- The thiophen-2-yl moiety (common in compounds) may facilitate sulfur-mediated interactions with biological targets, such as kinases or GPCRs .
Backbone Variations: Unlike the ethanolamine backbone in Formoterol analogs (), the target compound’s propanamide backbone may alter solubility and bioavailability. Amides generally exhibit higher metabolic stability than amines due to resistance to enzymatic degradation . This could affect solubility or target affinity .
Pharmacological and Physicochemical Inferences
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Thiophene-containing analogs () are often explored for CNS or anticancer applications due to thiophene’s role in modulating dopamine receptors or kinase inhibition .
- 4-Methoxyphenyl derivatives (e.g., Formoterol-related compounds) are associated with bronchodilator activity but may face metabolic challenges such as O-demethylation .
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